![molecular formula C17H17N3O4 B2774354 (2,3-二氢苯并[b][1,4]二噁烷-2-基)(3-(吡啶嗪-3-氧基)吡咯烷-1-基)甲酮 CAS No. 2034335-95-8](/img/structure/B2774354.png)
(2,3-二氢苯并[b][1,4]二噁烷-2-基)(3-(吡啶嗪-3-氧基)吡咯烷-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
α2-Adrenoceptor Subtype C Antagonists
The compound has been identified as an antagonist for α2-Adrenoceptor subtype C (alpha-2C). This suggests its potential use in the treatment and/or prophylaxis of sleep-related breathing disorders, including obstructive and central sleep apneas and snoring .
Asymmetric Desymmetrization Strategy
The compound has been used in a palladium-catalyzed highly enantioselective intramolecular O-arylation for the formation of important (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanols. This is based on an asymmetric desymmetrization strategy .
Crystal Structure Analysis
The crystal structure of a similar compound has been analyzed, which could provide insights into the structural properties of “(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone” and its potential applications .
Synthesis of Substituted Phenylthioureas
The compound could potentially be used in the preparation of substituted phenylthioureas .
Chemical Research
The compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers . This suggests its potential use in various chemical research applications .
作用机制
Mode of Action
It is synthesized via a palladium-catalyzed highly enantioselective intramolecular o-arylation . This process forms important (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanols based on an asymmetric desymmetrization strategy .
Biochemical Pathways
The compound is synthesized via a palladium-catalyzed highly enantioselective intramolecular O-arylation
Pharmacokinetics
Its molecular formula is C14H19ClN2O3, with an average mass of 298.765 Da and a monoisotopic mass of 298.108429 Da . These properties may influence its bioavailability, but more research is needed to understand its pharmacokinetic profile.
属性
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c21-17(15-11-22-13-4-1-2-5-14(13)24-15)20-9-7-12(10-20)23-16-6-3-8-18-19-16/h1-6,8,12,15H,7,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUAXELUUBKCAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)C3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。